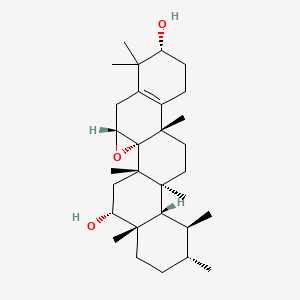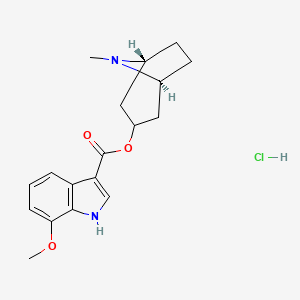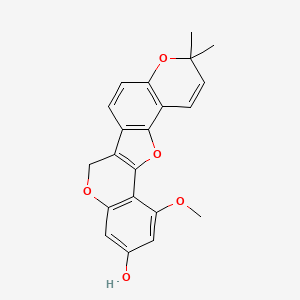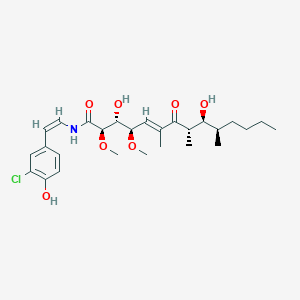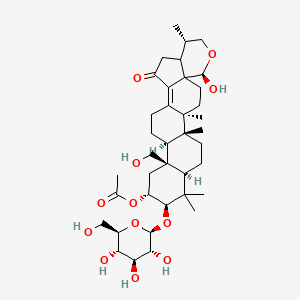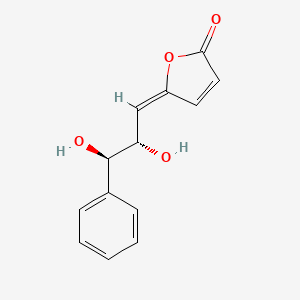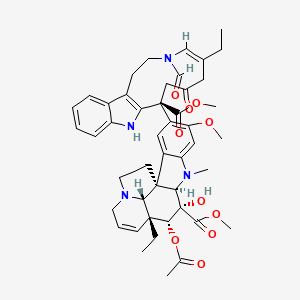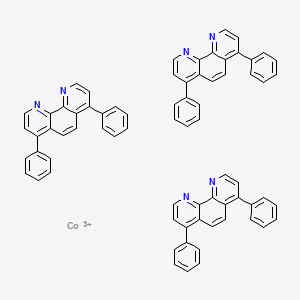
Guangsangon K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guangsangon K is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and dihydroflavonol moieties at positions 5'', 4'' and 3'' respectively. Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a member of dihydroflavonols, a polyphenol, an aromatic ketone and a secondary alpha-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Anticancer Effects
Guangsangon E (GSE), a related compound to Guangsangon K, has demonstrated significant potential in the treatment of cancer. For instance, a study found that GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, inhibiting cell proliferation and enhancing lysosomal activity (Shu et al., 2020)(Shu et al., 2020). Another study indicated that GSE triggers mitochondrial dysfunction and mitophagy in triple-negative breast cancer cells, leading to non-apoptotic cell death, and significantly reducing tumor size in animal models (Shen et al., 2022)(Shen et al., 2022).
Anti-oxidant and Anti-inflammatory Properties
Guangsangons F-J, which include compounds similar to this compound, exhibit potent antioxidant and moderate anti-inflammatory activities (Dai et al., 2004)(Dai et al., 2004). Another study on Morus macroura, which produces these compounds, found that guangsangons K-N showed good antioxidant activity in vitro (Dai et al., 2004)(Dai et al., 2004).
General Scientific Research Considerations
While the direct research on this compound is limited, there are broader scientific research considerations in related fields, such as the importance of innovation and development in agricultural research management (Juan et al., 2009)(Juan et al., 2009) and the transformation of scientific research results in universities for economic development (Hui, 2012)(Hui, 2012). These considerations highlight the ecosystem within which research on compounds like this compound takes place.
Eigenschaften
Molekularformel |
C35H30O11 |
|---|---|
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
(2R,3R)-2-[3-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O11/c1-15-10-23(19-5-2-16(36)12-26(19)40)29(31(42)20-6-3-17(37)13-27(20)41)24(11-15)30-25(39)9-8-22(32(30)43)35-34(45)33(44)21-7-4-18(38)14-28(21)46-35/h2-9,11-14,23-24,29,34-41,43,45H,10H2,1H3/t23-,24-,29-,34+,35-/m1/s1 |
InChI-Schlüssel |
XFBBWTUEALDZHM-IZJPYPARSA-N |
Isomerische SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5[C@H](C(=O)C6=C(O5)C=C(C=C6)O)O)O |
Kanonische SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5C(C(=O)C6=C(O5)C=C(C=C6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



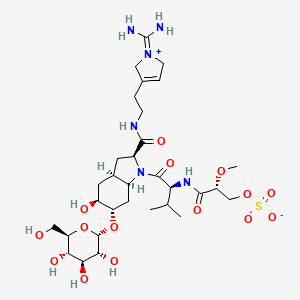
![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)
![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
